N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide is a heterocyclic compound featuring a pyrazole-thiazol core linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 2-ethoxybenzamide substituent.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-3-29-18-7-5-4-6-16(18)22(28)25-21-10-14(2)26-27(21)23-24-17(12-32-23)15-8-9-19-20(11-15)31-13-30-19/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEUGOYGBUKTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are essential for various cellular processes, including cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction leads to a blockade in mitosis, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells.
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell division pathway . By causing mitotic blockade, the compound prevents the normal division of cells, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
Its melting point is predicted to be 170.82° C, and it has a predicted boiling point of 514.6° C at 760 mmHg. These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells. This is achieved through cell cycle arrest at the S phase, which prevents the cells from dividing and leads to their death. This makes the compound a potential candidate for anticancer therapy.
Biochemical Analysis
Biochemical Properties
It is known that the compound has been designed based on the activity of indoles against various cancer cell lines. Indoles are a class of compounds that have been found to interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide are primarily related to its anticancer activity. The compound has been found to exhibit potent growth inhibition properties against various human cancer cell lines. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits potent growth inhibition properties against various human cancer cell lines
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is structurally compared to derivatives with similar pharmacophores, primarily focusing on the benzo[d][1,3]dioxol-5-yl-thiazol scaffold and substituent variations. Key analogs and their distinguishing features are summarized below:
Core Structure and Substituent Variations
Key Observations
Core Flexibility : The pyrazole-thiazol core in the target compound offers distinct electronic and steric properties compared to cyclopropane-thiazol analogs. Pyrazole’s nitrogen atoms may facilitate hydrogen bonding, critical for target engagement .
Substituent Effects: Ethoxy vs. Piperonyl Group: The benzo[d][1,3]dioxol-5-yl moiety is conserved across analogs, suggesting its role in π-π interactions or metabolic resistance .
Synthetic Yields : Cyclopropane-containing analogs (e.g., Compounds 74, 89) are synthesized with moderate yields (20–26%), while pyrazole derivatives (target) may require optimized coupling conditions for higher efficiency .
Pharmacological and Physicochemical Considerations
- Solubility : Cyclopropane-thiazol derivatives (e.g., Compound 74) exhibit solubility challenges due to rigid cores, whereas the pyrazole-thiazol system (target) may offer improved aqueous solubility via polar interactions .
- Bioactivity : While VX-809-based hybrids () demonstrate cystic fibrosis transmembrane conductance regulator (CFTR) correction, the target compound’s pyrazole-thiazol architecture could target kinases or inflammatory pathways, though specific data are absent in the evidence .
- Metabolic Stability : The 2-ethoxy group in the target compound may reduce oxidative metabolism compared to methoxy or hydroxyl analogs, as seen in fluorinated derivatives (e.g., Compound 83) .
Q & A
Synthesis and Optimization
Basic: Q: What are the common synthetic routes for N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide, and how do reaction conditions affect yield? A: The synthesis typically involves multi-step heterocyclic condensation. For example, thiazole rings can be formed via cyclization of thiourea intermediates with α-haloketones, while pyrazole rings are synthesized using hydrazine derivatives . Key conditions include solvent choice (e.g., ethanol or dioxane), reflux duration (2–6 hours), and catalysts like triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions . Yield optimization requires strict stoichiometric control and purification via recrystallization (e.g., ethanol-DMF mixtures) .
Advanced: Q: How can computational reaction path search methods optimize the synthesis of such heterocyclic compounds? A: Quantum chemical calculations and transition-state modeling (e.g., via density functional theory) can predict energetically favorable pathways and regioselectivity. For instance, ICReDD’s approach combines computational screening with experimental validation to identify optimal conditions (e.g., solvent polarity effects on cyclization) and reduce trial-and-error iterations .
Structural Characterization
Basic: Q: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed? A: Core techniques include:
- IR spectroscopy : Confirming carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups .
- NMR : Assigning pyrazole C-H protons (δ 6.5–7.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .
- Elemental analysis : Validating C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced: Q: How can Hirshfeld surface analysis and DFT calculations resolve ambiguities in structural elucidation? A: Hirshfeld surfaces (via CrystalExplorer) quantify intermolecular interactions (e.g., π-π stacking in benzo[d][1,3]dioxol-5-yl groups), while DFT optimizes molecular geometry and electronic properties (e.g., charge distribution on the thiazole ring) . These methods clarify discrepancies in NMR assignments or crystallographic data .
Biological Activity Profiling
Basic: Q: What in vitro assays are suitable for preliminary biological evaluation of this compound? A: Standard assays include:
- Enzyme inhibition : Kinase or protease activity assays (e.g., using fluorogenic substrates).
- Anticonvulsant screening : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests, given structural similarity to anticonvulsant pyrazole derivatives .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: Q: How can molecular docking studies predict the interaction of this compound with potential biological targets? A: Docking tools (e.g., AutoDock Vina) model ligand-receptor binding using crystallographic protein data (e.g., PDB IDs). For example, thiazole and benzamide moieties may interact with ATP-binding pockets in kinases, guided by hydrogen bonding and hydrophobic contacts . Free energy calculations (MM-PBSA/GBSA) refine affinity predictions .
Data Analysis and Validation
Basic: Q: How can elemental analysis discrepancies between theoretical and experimental values be addressed? A: Discrepancies >0.4% suggest impurities. Solutions include:
- Repurification : Recrystallization from polar aprotic solvents (DMF/EtOH) .
- High-resolution mass spectrometry (HRMS) : Confirming molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: Q: What advanced techniques validate purity and structural integrity? A:
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., Acta Crystallographica protocols) .
- 2D NMR (COSY, HSQC) : Assigns complex proton environments (e.g., distinguishing pyrazole and thiazole protons) .
Reaction Mechanisms and Regioselectivity
Basic: Q: What solvents and catalysts are typically employed in cyclocondensation steps for similar thiazole-containing compounds? A: Polar solvents (ethanol, dioxane) facilitate cyclization, while triethylamine or K₂CO₃ act as bases to deprotonate intermediates . For example, ethanol reflux promotes thiazole formation from 2-aminothiazoles and chloroacetyl chloride .
Advanced: Q: How do solvent polarity and catalyst choice influence regioselectivity of heterocyclic ring formation? A: High-polarity solvents (DMF) stabilize charge-separated intermediates, favoring pyrazole over thiazole cyclization. Catalysts like CuI promote Ullmann-type couplings for aryl-thiazole linkages, as seen in benzo[d][1,3]dioxol-5-yl derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
